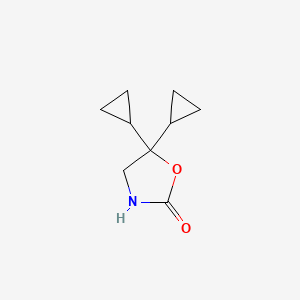

5,5-Dicyclopropyl-1,3-oxazolidin-2-one

Description

5,5-Dicyclopropyl-1,3-oxazolidin-2-one is an organic compound with the chemical formula C10H15NO2. It is a member of the oxazolidinone class, which is known for its unique chemical structure and significant biological activities . This compound is characterized by the presence of two cyclopropyl groups attached to the oxazolidinone ring, making it a distinctive molecule in its class.

Properties

IUPAC Name |

5,5-dicyclopropyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-8-10-5-9(12-8,6-1-2-6)7-3-4-7/h6-7H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYHYQZQAWFWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CNC(=O)O2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305789 | |

| Record name | 5,5-dicyclopropyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35200-91-0 | |

| Record name | NSC171678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dicyclopropyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxazolidin-2-ones, including 5,5-Dicyclopropyl-1,3-oxazolidin-2-one, can be achieved through various methods . One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of microwave irradiation in a chemical paste medium, where a catalytic amount of nitromethane absorbs the microwaves and generates hot spots . This method is efficient and versatile, allowing for the gram-scale preparation of oxazolidinones .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dicyclopropyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the oxazolidinone ring, which is a popular heterocycle framework in synthetic organic chemistry .

Common Reagents and Conditions: Common reagents used in the reactions of oxazolidinones include hypervalent iodine compounds, sodium hydride, and triazabicyclodecene . The conditions for these reactions typically involve room temperature or slightly elevated temperatures, depending on the specific reaction .

Major Products: The major products formed from the reactions of this compound include various substituted oxazolidinones, which are valuable intermediates in the synthesis of biologically active compounds .

Scientific Research Applications

Scientific Research Applications

5,5-Dicyclopropyl-1,3-oxazolidin-2-one has several notable applications:

Medicinal Chemistry

This compound is primarily explored for its potential as an antibacterial agent. Its mechanism involves inhibition of bacterial protein synthesis by binding to the ribosomal subunits. Research indicates that it may be effective against Gram-positive bacteria, including strains resistant to existing antibiotics.

| Application Area | Description |

|---|---|

| Antibacterial Activity | Inhibits protein synthesis in bacteria by binding to the ribosome. |

| Resistance Profiles | Effective against multi-resistant bacterial strains. |

Biological Research

In biological studies, this compound serves as a tool for investigating enzyme mechanisms and protein-ligand interactions. Its structural properties make it suitable for studying complex biochemical pathways.

| Research Focus | Details |

|---|---|

| Enzyme Mechanisms | Used to elucidate the action of specific enzymes involved in bacterial metabolism. |

| Protein Interactions | Aids in understanding how ligands interact with target proteins. |

Industrial Applications

The compound is utilized in the synthesis of various pharmaceuticals and fine chemicals. Its ability to act as a chiral auxiliary enhances its value in producing enantiomerically pure compounds.

| Industrial Use | Importance |

|---|---|

| Chiral Auxiliary | Facilitates stereoselective transformations in synthetic chemistry. |

| Pharmaceutical Synthesis | Key intermediate in developing new therapeutic agents. |

Case Study 1: Antibacterial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to inhibit bacterial growth effectively at low concentrations while maintaining a favorable toxicity profile in animal models.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with bacterial ribosomes revealed that it binds specifically to the peptidyl transferase center of the ribosome, preventing the formation of essential protein complexes necessary for bacterial survival. This study provided insights into optimizing the compound for enhanced efficacy against resistant strains.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5,5-Dicyclopropyl-1,3-oxazolidin-2-one include other oxazolidinones such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone ring structure but differ in their substituents and specific biological activities .

Uniqueness: What sets this compound apart from other oxazolidinones is the presence of two cyclopropyl groups attached to the oxazolidinone ring. This unique structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Biological Activity

Overview

5,5-Dicyclopropyl-1,3-oxazolidin-2-one is an organic compound classified within the oxazolidinone family, known for its unique structure and significant biological activities. Its molecular formula is CHNO, and it has garnered interest for its potential applications in medicinal chemistry, particularly as an antibacterial agent against resistant bacterial strains.

The compound can be synthesized through various methods, including microwave-assisted synthesis and other organic reactions that involve cyclopropyl groups. The presence of two cyclopropyl substituents on the oxazolidinone ring enhances its chemical reactivity and biological properties compared to other oxazolidinones.

Antibacterial Properties

This compound has been investigated for its antibacterial activity, particularly against multidrug-resistant strains of bacteria. Research indicates that compounds in the oxazolidinone class can inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. These compounds function by inhibiting protein synthesis through binding to the 50S ribosomal subunit.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 8 µg/mL | |

| Enterococcus faecium | 16 µg/mL | |

| Penicillin-resistant S. pneumoniae | 32 µg/mL |

The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds during translation. This action disrupts the synthesis of essential proteins required for bacterial growth and reproduction.

Study on Resistance Mechanisms

A study published in MDPI examined the effectiveness of various oxazolidinone derivatives against resistant bacterial strains. It was found that modifications to the oxazolidinone structure could enhance activity against resistant strains while reducing side effects associated with monoamine oxidase (MAO) inhibition typically seen with some antibiotics in this class .

Clinical Implications

In clinical settings, compounds like this compound are being evaluated for their potential to treat infections caused by resistant bacteria. Ongoing research aims to optimize their efficacy while minimizing adverse effects. A notable case involved a patient infected with MRSA who showed significant improvement after treatment with an oxazolidinone derivative similar to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.